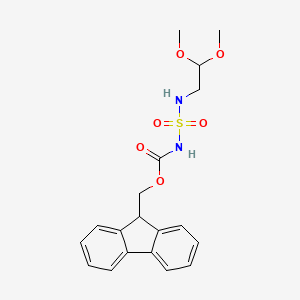

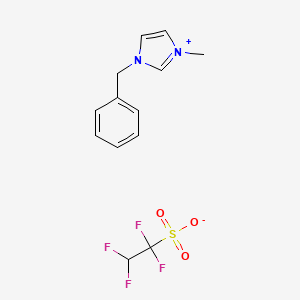

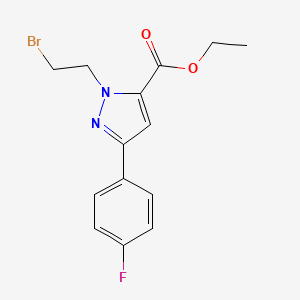

![molecular formula C8H8ClN3O B6315497 2-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)ethanol CAS No. 212268-45-6](/img/structure/B6315497.png)

2-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)ethanol

Vue d'ensemble

Description

“2-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)ethanol” is a key intermediate when preparing active pharmaceutical ingredients . It is known in the literature as being an intermediate to manufacture including but not limited to ruxolitinib, tofacitinib, oclacitinib, baricitinib, itacitinib, AZD-5363 and pevonedistat .

Synthesis Analysis

The synthesis of this compound has been achieved through various methods. An improved seven-step synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from dimethyl malonate with 31% overall yield has been described . The procedure is operationally simple and practical for the synthesis of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine building block .Molecular Structure Analysis

The molecular structure of this compound is characterized by spectral and elemental analyses as well as single-crystal X-ray diffraction . The IR spectrum shows peaks at 3137 cm^-1 (NH), 1676 cm^-1 (C=O), and 1609 cm^-1 (C=N). The ^1H NMR and ^13C NMR spectra provide further details about the hydrogen and carbon environments in the molecule .Chemical Reactions Analysis

This compound demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions . It also participates in cross-coupling reactions catalyzed by palladium and mediated by copper .Physical And Chemical Properties Analysis

The compound appears as a white crystalline solid . Its melting point range is approximately 214-217 °C . While it is poorly soluble in water, it exhibits better solubility in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO) .Applications De Recherche Scientifique

2-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)ethanol has a variety of scientific research applications. It is used in the synthesis of other compounds, such as 4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)ethanol-2-carboxylic acid, 4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)ethanol-2-sulfonic acid, and 4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)ethanol-2-thioester. It is also used as a reagent in organic synthesis and as an intermediate in the synthesis of pharmaceuticals.

Mécanisme D'action

Target of Action

The primary targets of 2-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)ethanol are the Janus kinase (JAK) family of enzymes . These enzymes play a crucial role in the JAK-signal transducer and activator of transcription protein (STAT) signal pathway, which is involved in cell division, death, and tumor formation processes .

Mode of Action

This compound acts as an inhibitor, interfering with the activity of one or more of the JAK family of enzymes . This interference disrupts the JAK-STAT signaling pathway, which involves a chemical signal transfer from the outside into the cell nucleus, resulting in the activation of genes through a transcription process .

Biochemical Pathways

The disruption of the JAK-STAT signaling pathway has significant downstream effects. This pathway is involved in a variety of diseases affecting the immune system . By inhibiting the JAK enzymes, the compound can potentially alter the course of these diseases.

Result of Action

The inhibition of the JAK-STAT signaling pathway by this compound can lead to changes in gene activation, potentially altering cellular functions and responses . This could result in therapeutic applications in the treatment of diseases such as cancer and inflammatory diseases .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is known to be stable under normal temperature and humidity conditions . It may decompose in the presence of strong acids or alkalis . Therefore, proper storage is essential, and it should be kept in a cool, dry, and well-ventilated area, away from heat sources and oxidants .

Avantages Et Limitations Des Expériences En Laboratoire

2-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)ethanol has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, as it can be produced through the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with either ethyl chloroformate or ethyl bromoacetate. Additionally, it is relatively stable and has a low toxicity, making it safe to work with in the lab. However, it is relatively expensive, making it difficult to obtain in large quantities.

Orientations Futures

Due to its potential applications in the synthesis of other compounds and its biochemical and physiological effects, there are several potential future directions for research on 2-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)ethanol. These include further studies on its mechanism of action, its effects on other G protein-coupled receptors, and its potential therapeutic applications. Additionally, further research could be done to develop more efficient and cost-effective methods of synthesis.

Méthodes De Synthèse

2-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)ethanol can be synthesized using a variety of methods. One such method is the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with ethyl chloroformate, followed by hydrolysis with aqueous base, yielding this compound as the primary product. Another method is the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with ethyl bromoacetate, followed by hydrolysis with aqueous base, yielding this compound as the primary product.

Propriétés

IUPAC Name |

2-(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClN3O/c9-7-6-1-2-12(3-4-13)8(6)11-5-10-7/h1-2,5,13H,3-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLUACDFRYAAZBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C2=C1C(=NC=N2)Cl)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401247952 | |

| Record name | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-7-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401247952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

212268-45-6 | |

| Record name | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-7-ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=212268-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-7-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401247952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

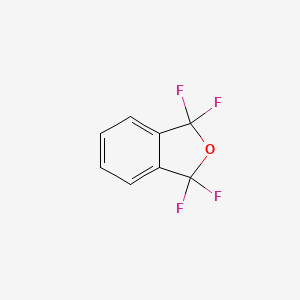

![[(2R,8R)-2-Fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol](/img/structure/B6315430.png)

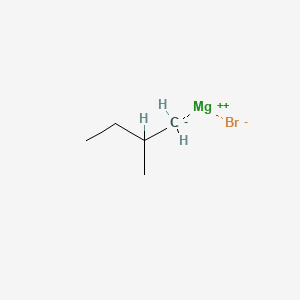

![2-(3-Fluoro-phenyl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylic acid t-butyl ester, 95%](/img/structure/B6315451.png)

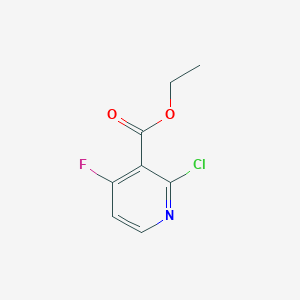

![5-Benzyl-2-(4-fluoro-phenyl)-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine](/img/structure/B6315471.png)

![2-Iodo-4-oxo-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine-3-carboxylic acid ethyl ester, 95%](/img/structure/B6315474.png)

![[1,1'-Biphenyl]-2-yl(methyl)sulfane](/img/structure/B6315488.png)